![molecular formula C30H28N2O4 B4015418 methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4015418.png)
methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Description
Synthesis Analysis
The synthesis of related dibenzo[b,e][1,4]diazepine derivatives involves multiple methods, including aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration using various condensing agents. These methods provide a foundation for synthesizing complex derivatives like the compound (Hunziker, Fischer, & Schmutz, 1967).
Molecular Structure Analysis
Molecular structure analysis of similar compounds shows that certain dibenzo[b,e][1,4]diazepine derivatives exhibit a diverse range of structures based on substitutions and modifications in their chemical synthesis. The crystal structure analysis of related compounds can reveal detailed insights into the spatial arrangement and bonding, aiding in understanding the molecular structure of the compound of interest (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepine derivatives undergo various chemical reactions, including halogenation, methylation, and cyclocondensation, leading to a wide array of chemical properties. These reactions are crucial for modifying the chemical and pharmacological properties of the compounds (K. Matsuo, Yoshida, Ohta, & Tanaka, 1986).
Physical Properties Analysis
The physical properties of dibenzo[b,e][1,4]diazepine derivatives, including solubility, melting point, and crystalline structure, are influenced by their chemical structure. These properties are essential for determining the compound's applicability in different scientific domains (Al-Said & Al-Sghair, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are determined by the functional groups and overall molecular structure of dibenzo[b,e][1,4]diazepine derivatives. These properties are critical for exploring the compound's utility in chemical synthesis and potential applications (Nagarajan & Shah, 1976).
properties
IUPAC Name |
methyl 4-[5-acetyl-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-18-8-10-20(11-9-18)23-16-25-28(27(34)17-23)29(21-12-14-22(15-13-21)30(35)36-3)32(19(2)33)26-7-5-4-6-24(26)31-25/h4-15,23,29,31H,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWWTJUHYTFJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC=C(C=C5)C(=O)OC)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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